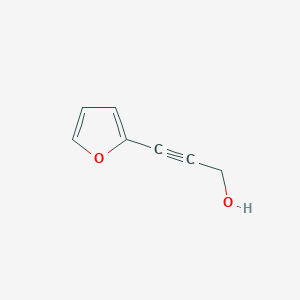
2-Propyn-1-ol, 3-(2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-ol, 3-(2-furanyl)-, also known as 3-(2-furanyl)-3-hydroxy-1-propyne, is an organic compound with the molecular formula C7H6O2. This compound features a furan ring attached to a propargyl alcohol moiety, making it a unique structure with interesting chemical properties. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decomposition of 2-butyn-1,4-diol: One of the primary methods for synthesizing 2-Propyn-1-ol, 3-(2-furanyl)- involves the decomposition of 2-butyn-1,4-diol in the presence of a copper acetylide catalyst.
Formaldehyde Addition to Acetylene: Another method involves the copper-catalyzed addition of formaldehyde to acetylene, which is a by-product of the industrial synthesis of but-2-yne-1,4-diol.
Industrial Production Methods
The industrial production of 2-Propyn-1-ol, 3-(2-furanyl)- typically follows the same synthetic routes as mentioned above, with a focus on optimizing yield, purity, and conversion rates. The use of high-boiling solvents and efficient catalysts is crucial in achieving high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The compound can be reduced to form saturated alcohols and other derivatives.
Substitution: It can participate in substitution reactions, especially at the propargylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Copper acetylide and other metal catalysts are often employed in various reactions involving this compound.
Major Products Formed
Propynal: Formed through oxidation.
Propargylic Acid: Another oxidation product.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-Propyn-1-ol, 3-(2-furanyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-ol, 3-(2-furanyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a variety of chemical reactions, influencing its biological and chemical activities. The furan ring and propargyl alcohol moiety play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Alcohol: Similar in structure but lacks the furan ring.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a furan ring.
3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group instead of a furan ring.
Uniqueness
2-Propyn-1-ol, 3-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other propargyl alcohols. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propiedades
Número CAS |
1194-12-3 |
|---|---|
Fórmula molecular |
C7H6O2 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
3-(furan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,5H2 |
Clave InChI |
OTFWKDGMVFWJSU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


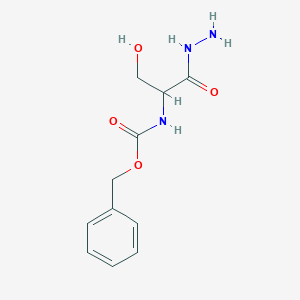

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)

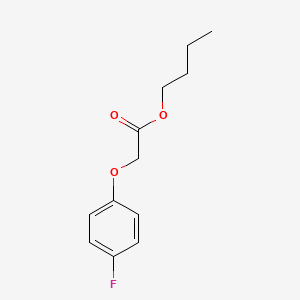
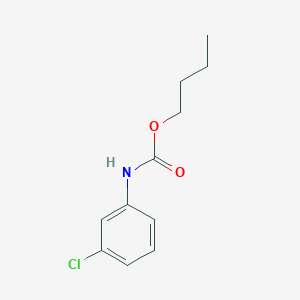

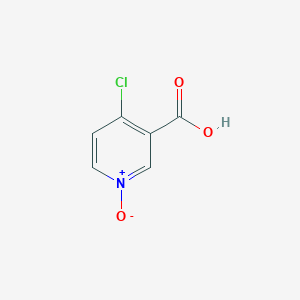
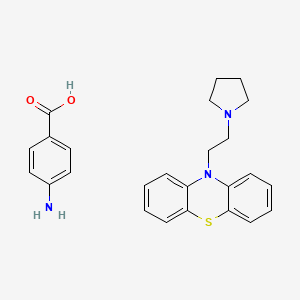
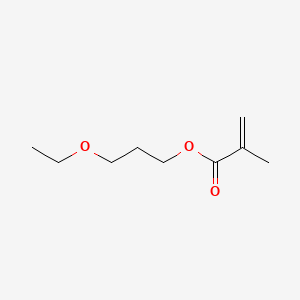
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
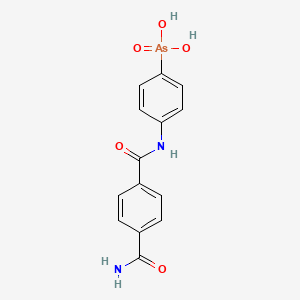

![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
